Carbendazim/dicyclobutrazol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

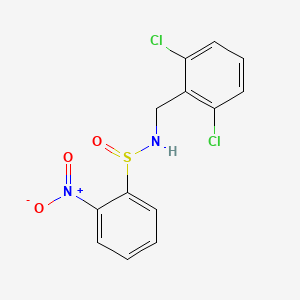

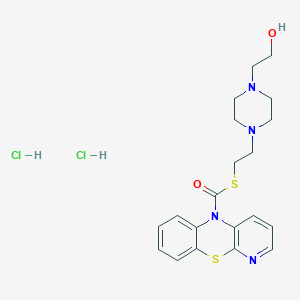

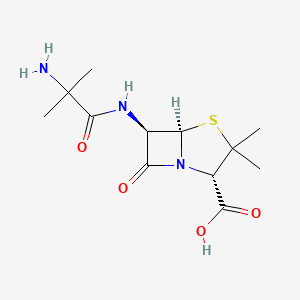

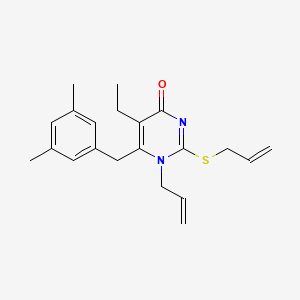

Carbendazim and dicyclobutrazol are two distinct compounds with significant applications in agriculture and industry. Carbendazim is a systemic fungicide widely used to control fungal diseases in crops, while dicyclobutrazol is a plant growth regulator that inhibits gibberellin biosynthesis, leading to reduced plant height and increased resistance to lodging.

Preparation Methods

Carbendazim

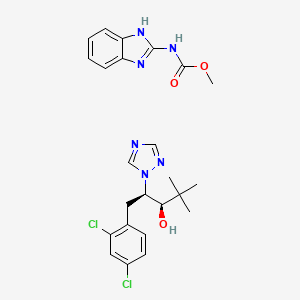

Carbendazim is synthesized through the reaction of 2-aminobenzimidazole with methyl isocyanate. The reaction typically occurs in an organic solvent such as toluene, under controlled temperature and pressure conditions . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

Dicyclobutrazol

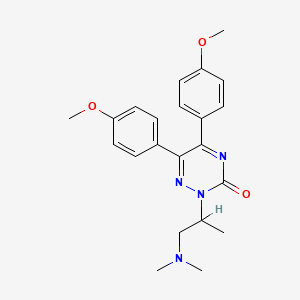

Dicyclobutrazol is synthesized through a multi-step process involving the reaction of 1,2,4-triazole with cyclobutanone. The reaction conditions include the use of a strong base such as sodium hydride and an organic solvent like dimethylformamide . Industrial production methods may involve batch reactors with precise control over reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Carbendazim

Carbendazim undergoes various chemical reactions, including:

Oxidation: Carbendazim can be oxidized to form 2-aminobenzimidazole and 2-hydroxybenzimidazole.

Hydrolysis: In the presence of water and acidic or basic conditions, carbendazim hydrolyzes to form benzimidazole derivatives.

Substitution: Carbendazim can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Dicyclobutrazol

Dicyclobutrazol undergoes the following reactions:

Scientific Research Applications

Carbendazim

Carbendazim is extensively used in scientific research for its fungicidal properties. It is employed in studies related to plant pathology, environmental science, and toxicology. Researchers investigate its effects on fungal growth, its degradation pathways in soil and water, and its impact on non-target organisms .

Dicyclobutrazol

Dicyclobutrazol is used in research focused on plant physiology and growth regulation. It is studied for its ability to inhibit gibberellin biosynthesis, leading to reduced plant height and increased resistance to environmental stress.

Mechanism of Action

Carbendazim

Carbendazim exerts its fungicidal effects by binding to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division. This leads to the malsegregation of chromosomes and ultimately cell death . The primary molecular target is the β-tubulin subunit of microtubules.

Dicyclobutrazol

Dicyclobutrazol inhibits gibberellin biosynthesis by blocking the enzyme ent-kaurene oxidase, which is involved in the early steps of gibberellin production. This inhibition results in reduced cell elongation and plant growth .

Comparison with Similar Compounds

Carbendazim

Carbendazim is similar to other benzimidazole fungicides such as benomyl and thiophanate-methyl. carbendazim is unique in its higher solubility and broader spectrum of activity against various fungal pathogens .

Dicyclobutrazol

Dicyclobutrazol is similar to other triazole-based plant growth regulators like paclobutrazol and uniconazole. Its uniqueness lies in its specific inhibition of ent-kaurene oxidase, leading to more targeted growth regulation effects .

Conclusion

Carbendazim and dicyclobutrazol are important compounds with diverse applications in agriculture and scientific research. Their unique chemical properties and mechanisms of action make them valuable tools for controlling fungal diseases and regulating plant growth, respectively.

Properties

CAS No. |

96053-91-7 |

|---|---|

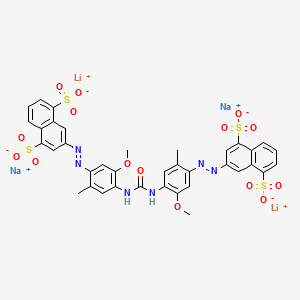

Molecular Formula |

C24H28Cl2N6O3 |

Molecular Weight |

519.4 g/mol |

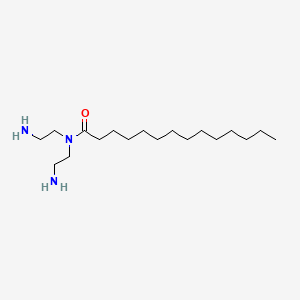

IUPAC Name |

(2R,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol;methyl N-(1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C15H19Cl2N3O.C9H9N3O2/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-5,7-9,13-14,21H,6H2,1-3H3;2-5H,1H3,(H2,10,11,12,13)/t13-,14+;/m1./s1 |

InChI Key |

HNHJXYPIQCBDTK-DFQHDRSWSA-N |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O.COC(=O)NC1=NC2=CC=CC=C2N1 |

Canonical SMILES |

CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O.COC(=O)NC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)

![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)